2-(Methylthio)benzoic acid
Overview
Description
2-(Methylthio)benzoic acid is a compound with the molecular formula C8H8O2S . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of 2-(Methylthio)benzoic acid has been determined through various methods. It has a triclinic system with the P ¯1 P 1 ‾ space group . Theoretical DFT calculations reveal that the energy gap of HOMO–LUMO orbitals in the compound is lower than that of compound 2, with the methylthio moiety in the para position .Scientific Research Applications
Structural Analysis and DFT Studies
- Scientific Field : Crystallography and Quantum Chemistry .
- Application Summary : “2-(Methylthio)benzoic acid” is used in the structural analysis of ortho-substituted benzoic acid derivatives . It is also used in Density Functional Theory (DFT) studies .
- Methods of Application : The structural analysis of this compound was carried out using Powder X-ray Diffraction (PXRD) data . The strength and relative contributions of intermolecular hydrogen bonds were examined through Hirshfeld surfaces and 2D fingerprint plots . Theoretical DFT calculations were performed using the B3LYP correlation functional .
- Results or Outcomes : The compound shows a triclinic system with the P1 space group . A weak intramolecular hydrogen bond was found in the case of this ortho-substituted compound . The energy gap of HOMO–LUMO orbitals in this compound is lower than that of the para-substituted compound .
Raw Material and Intermediate in Various Fields
properties
IUPAC Name |
2-methylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJQGKJCZOGGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190720 | |
Record name | Benzoic acid, o-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)benzoic acid | |
CAS RN |
3724-10-5 | |
Record name | 2-(Methylthio)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3724-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, o-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylthio)benzoic acid | |
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Record name | 2-(Methylthio)benzoic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145347 | |
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Record name | 2-(Methylthio)benzoic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104019 | |
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Record name | 2-(Methylthio)benzoic acid | |
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Record name | 2-(Methylthio)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218090 | |
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Record name | Benzoic acid, o-(methylthio)- | |
Source | EPA DSSTox | |
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Record name | 2-(Methylthio)benzoic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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